[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-PHENYL-PIPERIDIN-1-YL)-BENZENESULFONYLAMINO]-ACETIC ACID typically involves the reaction of a piperidine derivative with a benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-PHENYL-PIPERIDIN-1-YL)-BENZENESULFONYLAMINO]-ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions typically require a nucleophile and a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-PHENYL-PIPERIDIN-1-YL)-BENZENESULFONYLAMINO]-ACETIC ACID is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its interactions with various enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its interactions with molecular targets such as enzymes and receptors make it a promising compound for drug discovery .
Industry
In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of [4-(4-PHENYL-PIPERIDIN-1-YL)-BENZENESULFONYLAMINO]-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidine: A parent compound with a similar structure.
Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group attached to various functional groups.
Piperidine derivatives: Compounds containing a piperidine ring with various substituents.
Uniqueness
[4-(4-PHENYL-PIPERIDIN-1-YL)-BENZENESULFONYLAMINO]-ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[[4-(4-phenylpiperidin-1-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C19H22N2O4S/c22-19(23)14-20-26(24,25)18-8-6-17(7-9-18)21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16,20H,10-14H2,(H,22,23) |
InChI Key |
GNSLACGSDSJAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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